molecular formula C6H11NO6 B14587285 N,N-Bis(hydroxymethyl)-L-aspartic acid CAS No. 61518-72-7

N,N-Bis(hydroxymethyl)-L-aspartic acid

Cat. No.: B14587285
CAS No.: 61518-72-7
M. Wt: 193.15 g/mol
InChI Key: ADGCRGYZMUMHOB-BYPYZUCNSA-N
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Description

N,N-Bis(hydroxymethyl)-L-aspartic acid is an organic compound with significant importance in various scientific fields It is characterized by the presence of two hydroxymethyl groups attached to the nitrogen atoms of L-aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(hydroxymethyl)-L-aspartic acid typically involves the reaction of L-aspartic acid with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and allows for efficient production. The use of catalysts and advanced purification techniques further enhances the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(hydroxymethyl)-L-aspartic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include N,N-bis(formyl)-L-aspartic acid, N,N-bis(carboxymethyl)-L-aspartic acid, and various substituted derivatives.

Scientific Research Applications

N,N-Bis(hydroxymethyl)-L-aspartic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of N,N-Bis(hydroxymethyl)-L-aspartic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups play a crucial role in its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis(hydroxymethyl)-L-aspartic acid is unique due to its specific structure and the presence of two hydroxymethyl groups attached to the nitrogen atoms of L-aspartic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61518-72-7

Molecular Formula

C6H11NO6

Molecular Weight

193.15 g/mol

IUPAC Name

(2S)-2-[bis(hydroxymethyl)amino]butanedioic acid

InChI

InChI=1S/C6H11NO6/c8-2-7(3-9)4(6(12)13)1-5(10)11/h4,8-9H,1-3H2,(H,10,11)(H,12,13)/t4-/m0/s1

InChI Key

ADGCRGYZMUMHOB-BYPYZUCNSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N(CO)CO)C(=O)O

Canonical SMILES

C(C(C(=O)O)N(CO)CO)C(=O)O

Origin of Product

United States

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